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Compound of Interest

Compound Name: 1-(2-fluorophenyl)Pyrrolidine
Cat. No.: B1643908
Get Quote

Executive Summary

N-(2-Fluorophenyl)pyrrolidine (also known as 1-(2-fluorophenyl)pyrrolidine) is a tertiary
amine featuring a saturated five-membered nitrogen heterocycle attached to a fluorinated
aromatic ring.[1][2][3] It represents a "privileged scaffold" in drug discovery. The specific
inclusion of the fluorine atom at the ortho position serves two primary functions:

+ Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the metabolically
labile ortho position.

+ Conformational Locking: The steric bulk and electronic repulsion of the fluorine atom
influence the torsion angle between the pyrrolidine and phenyl rings, favoring specific
bioactive conformations.

Chemical Identity & Physicochemical Profile[1][3][4]
[5][6][7]

Nomenclature and Identifiers
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Property

Detail

IUPAC Name

1-(2-Fluorophenyl)pyrrolidine

Common Name

N-(2-Fluorophenyl)pyrrolidine

CAS Number

Not widely listed as a commodity chemical;

analogs include 72216-04-7 (isomer)

Molecular Formula

Molecular Weight 165.21 g/mol

SMILES FC1=CC=CC=C1N2CCCC2
Predicted: VDQQJMHXZCMNMU-

InChlKey

UHFFFAOYSA-N (Analogous to N-phenyl)

Physicochemical Properties

The following data are derived from experimental values of the structural analog N-

phenylpyrrolidine and computational adjustments for the fluorine substituent.
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Property

Value
(Approximate/Predicted)

Note

Physical State

Colorless to pale yellow oil

Liquid at RT due to lack of H-

bonding donors.

Boiling Point

230-240 °C (at 760 mmHg)

Higher than N-
phenylpyrrolidine (bp ~250°C)

due to polarity.

Density

1.08 g/cm3

Fluorine increases density

relative to H-analog (~1.02).

LogP (Octanol/Water)

25-2.8

Moderate lipophilicity; suitable
for CNS penetration.

pKa (Conjugate Acid)

3.0-4.0

Significantly lower than alkyl
pyrrolidines (~11.3) due to
resonance delocalization into
the aryl ring and inductive

withdrawal by Fluorine.

Synthetic Methodologies

The synthesis of N-(2-fluorophenyl)pyrrolidine is most efficiently achieved via Buchwald-

Hartwig Amination. Traditional Nucleophilic Aromatic Substitution (

) is generally inefficient for unactivated fluorobenzenes (lacking strong electron-withdrawing

groups like

).

Protocol: Palladium-Catalyzed Buchwald-Hartwig

Amination

This protocol utilizes a palladium catalyst to couple pyrrolidine with 1-bromo-2-fluorobenzene.

Reagents:

e Substrate: 1-Bromo-2-fluorobenzene (1.0 equiv)
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Amine: Pyrrolidine (1.2 equiv)

Catalyst:

(Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (2-4 mol%)
Base: Sodium tert-butoxide (

) (1.4 equiv)

Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Procedure:

Inert Atmosphere: Flame-dry a two-neck round-bottom flask and equip it with a magnetic stir
bar and a reflux condenser. Flush with Argon or Nitrogen.

Catalyst Pre-complexation: Add

, BINAP, and

to the flask. Add anhydrous toluene and stir at room temperature for 10 minutes to form the
active catalytic species.

Addition: Add 1-bromo-2-fluorobenzene and pyrrolidine via syringe.

Reaction: Heat the mixture to 80-100 °C for 12—-16 hours. Monitor progress via TLC
(hexanel/ethyl acetate) or LC-MS.

Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove
palladium residues and inorganic salts. Wash the pad with ethyl acetate.

Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash
column chromatography (Silica gel, Hexane:EtOAc gradient).

Reaction Mechanism Visualization
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The following diagram illustrates the catalytic cycle, highlighting the oxidative addition and
reductive elimination steps.
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Figure 1: Catalytic cycle of the Buchwald-Hartwig amination for the synthesis of N-aryl
pyrrolidines.

Spectroscopic Characterization

Researchers should use the following diagnostic signals to confirm the structure.

Nuclear Magnetic Resonance (NMR)
e HNMR (400 MHz,

):
o 6.90 —7.10 ppm (m, 4H): Aromatic protons. The pattern will be complex due to
and
coupling.
o 3.40 — 3.50 ppm (m, 4H):
-protons of the pyrrolidine ring (
). These will appear downfield due to the aniline nitrogen.
o 1.90 - 2.00 ppm (m, 4H):
-protons of the pyrrolidine ring (
).
« C NMR (100 MHz,
):
o ~155 ppm (d,
): Carbon attached to Fluorine (
).
o ~138 ppm (d,

): Ipso Carbon (
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).
o ~50-52 ppm: Pyrrolidine
-carbons.
o ~25-26 ppm: Pyrrolidine
-carbons.
e FNMR:

o -120 to -125 ppm: Single multiplet relative to

Mass Spectrometry

e Method: ESI-MS (Positive Mode)
e Target lon:

e m/z: 166.1

Pharmacological & ADME Applications[7]
Metabolic Stability (The Ortho-Blocker Effect)

In drug design, the para position of a phenyl ring is most susceptible to Phase | metabolism
(CYP450 oxidation). However, the ortho position is also a metabolic soft spot.

» Unsubstituted N-phenylpyrrolidine: Susceptible to ortho-hydroxylation, leading to potentially
toxic quinone-imine intermediates.

e N-(2-fluorophenyl)pyrrolidine: The fluorine atom sterically and electronically blocks this
position, extending the half-life (

) of the scaffold.

Bioisosterism

The N-(2-fluorophenyl)pyrrolidine moiety is often used as a bioisostere for:
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» N-Phenylmorpholine: To increase lipophilicity (pyrrolidine is more lipophilic than morpholine).

» N,N-Diethylaniline: To restrict conformational freedom (cyclization of ethyl chains into a ring
reduces entropy loss upon binding).
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Figure 2: Impact of ortho-fluorination on the metabolic stability of the N-aryl scaffold.

Safety & Handling (MSDS Summary)

While specific data for this derivative may be sparse, handle as a substituted aniline/pyrrolidine.
» Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

o Storage: Store under inert gas (Argon) at 2-8°C to prevent oxidation of the amine (N-oxides).
o PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 331-41-9,2-(4-Chloro-3-fluorophenoxy)acetic Acid-AccelaChem|AccelaChemBio|Accela
design, synthesis, manufacture and market advanced R&D chemicals;Fhmf (i)
AR/ 7] [accelachem.com]

e 2. 1-(2-Aminoethyl)pyrrolidine(7154-73-6) 1H NMR [m.chemicalbook.com]
¢ 3. echemi.com [echemi.com]

¢ To cite this document: BenchChem. [N-(2-Fluorophenyl)pyrrolidine: Structural Analysis and
Synthetic Methodologies]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1643908/docs#n-2-fluorophenyl-pyrrolidine-
structural-analysis-and-synthetic-methodologies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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